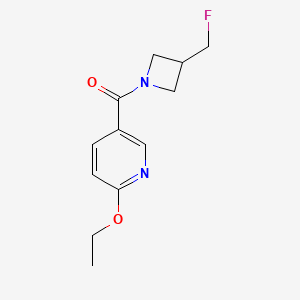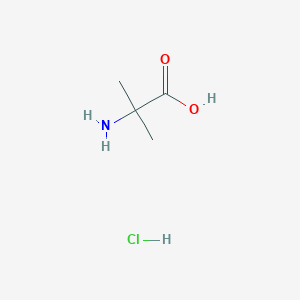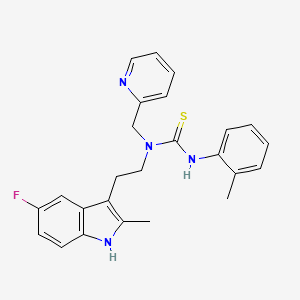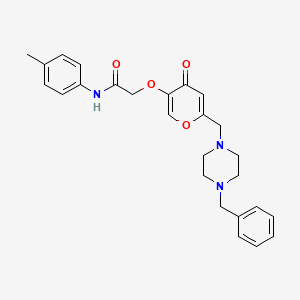![molecular formula C25H27NO5 B2433065 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2344685-72-7](/img/structure/B2433065.png)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid” is a complex organic molecule . It has a molecular weight of 395.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethoxycarbonyl group attached to a piperidin-4-yl group, which is further attached to a hydroxycyclobutane-1-carboxylic acid group .Scientific Research Applications
Photophysical Characterization and Bioimaging Applications
- A study on a water-soluble fluorene derivative (related to the compound ) explored its linear photophysical characterization and two-photon absorption properties. This research found applications in bioimaging, particularly for integrin imaging, indicating potential use in medical diagnostics and research (Morales et al., 2010).
Synthesis of Hybrid Polyoxaheterocyclic Compounds
- A study involving the synthesis of hybrid polyoxaheterocyclic compounds through Michael condensation showcased the potential of similar compounds in creating novel molecular structures. This implies utility in pharmaceuticals and materials science (Kanevskaya et al., 2022).
Development of Antibacterial Agents
- The development of antibacterial agents using fluorenyl derivatives, including 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, demonstrates the compound’s relevance in combating bacterial infections (Huang et al., 2010).
Photocatalytic Applications
- A research on 3-amino-fluorene-2,4-dicarbonitriles as photocatalysts for decarboxylative arylation highlights the use of related fluorenyl compounds in photocatalysis. This indicates their potential in chemical synthesis processes (Chen et al., 2019).
Application in Organic Light-Emitting Diodes (OLEDs)
- The use of hydrocarbons derived from 9H-fluorene for the construction of multifunctional materials in high-performance OLEDs suggests applications in electronics and display technologies (Ye et al., 2010).
Synthesis of Complex Cyclodepsipeptides
- The synthesis of 'head-to-side-chain' cyclodepsipeptides, including steps involving 9H-fluorenyl derivatives, points to the compound's utility in complex pharmaceutical synthesis, particularly in producing compounds with a wide range of biological activities (Pelay-Gimeno et al., 2016).
Environmental Biodegradation Studies
- A study on the biodegradation of fluorene by a marine-derived fungus indicates the environmental relevance of fluorenyl compounds, particularly in understanding and mitigating pollution impacts (Bankole et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)16-13-25(30,14-16)17-9-11-26(12-10-17)24(29)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,30H,9-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDIYCFYIPBNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC(C2)C(=O)O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)
![[1-(Aminomethyl)-4-methylcyclohexyl]methanamine](/img/structure/B2432987.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)

![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2432995.png)

![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2432999.png)
![5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2433000.png)

![4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2433002.png)
![1-[4-[4-(3-Fluoro-4-methylbenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2433003.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2433004.png)